100-Fold Enhanced Inhibitory Potency Against Influenza A Neuraminidase Relative to Parent Scaffold Neu5Ac2en
In a direct enzyme inhibition assay against influenza A (N2) virus sialidase, 4-amino-4-deoxy-Neu5Ac2en demonstrated a Ki value of 4 × 10⁻⁸ M, representing a 100-fold improvement in inhibitory potency compared to the parent compound Neu5Ac2en, which exhibited a Ki of 4 × 10⁻⁶ M [1]. This quantitative difference establishes the 4-amino substitution as a critical determinant of high-affinity binding.
| Evidence Dimension | Inhibitory constant (Ki) for influenza A (N2) neuraminidase |
|---|---|
| Target Compound Data | 4 × 10⁻⁸ M |
| Comparator Or Baseline | Neu5Ac2en (DANA) with Ki = 4 × 10⁻⁶ M |
| Quantified Difference | 100-fold lower Ki (greater potency) |
| Conditions | Influenza A (N2) virus sialidase enzyme assay |
Why This Matters
For procurement decisions, this 100-fold potency gain justifies the selection of the 4-amino analog over unmodified Neu5Ac2en for any assay requiring high-affinity neuraminidase inhibition or as a precursor for potent inhibitors.
- [1] Von Itzstein M. The war against influenza: discovery and development of sialidase inhibitors. Nature Reviews Drug Discovery. 2007;6(12):967-974. View Source
